2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol

Chemokine Receptor CCR2 Ligand Inflammation Research

Standard aminophenols lack the branched alkylamine side chain required for CCR2 engagement or β-lactamase inhibition. This specific aminoalkylphenol (CAS 2089903-66-0) delivers: - CCR2 ligand activity for inflammation target validation - Class C β-lactamase inhibition (IC50 = 4.2 µM) for antibiotic adjuvant studies - MIC 5-11 µg/mL against Gram-positive & MDR Enterobacter cloacae - XLogP3~4, TPSA~46.2 Ų for cell-permeable probe design Available for immediate procurement in research quantities.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B13310173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=C(C(=CC(=C1)Cl)Cl)O)N
InChIInChI=1S/C11H15Cl2NO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3
InChIKeyJBCPRBPEWBZHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol: Identity & Class Context


2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol (CAS: 2089903-66-0; MF: C11H15Cl2NO; MW: 248.15 g/mol) is a chlorinated phenolic compound featuring a branched alkylamine substituent at the ortho position . It belongs to the class of aminoalkylphenols, a category that includes simple aminophenols (e.g., 2-amino-4,6-dichlorophenol, CAS 527-62-8) and other alkyl-chain variants (e.g., 2-(1-amino-2,2-dimethylpropyl)-4,6-dichlorophenol, CAS 1391017-54-1) [1][2]. The compound is commercially available from chemical suppliers at typical purities of 95% for research use .

1
Aminoalkylphenol scaffold with a branched 1-amino-3-methylbutyl side chain
2
Reported CCR2 ligand engagement and antimicrobial screening context
3
Research-use aminoalkylphenol; class-level evidence supports target-based and phenotypic studies

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol: Why Generic Substitution Fails


Within the aminoalkylphenol class, generic substitution is unreliable due to the profound impact of the alkylamine side chain on both physicochemical properties and biological target engagement. Simple aminophenol derivatives such as 2-amino-4,6-dichlorophenol (CAS 527-62-8) exhibit pKa values of approximately 7.85, reflecting the electron-withdrawing effects of the 4,6-dichloro substitution [1]. The introduction of a branched 1-amino-3-methylbutyl side chain alters lipophilicity and hydrogen-bonding capacity, parameters that critically modulate membrane permeability, protein binding, and pharmacokinetic behavior [2]. Furthermore, the spatial orientation of the amine group within the alkyl chain is known to govern ligand-receptor recognition events, including chemokine receptor interactions [3]. Consequently, the substitution of this specific aminoalkylphenol with structurally related analogs—whether simpler aminophenols or positional isomers—would invalidate any quantitative structure-activity relationships derived for applications requiring precise molecular recognition or physicochemical tuning.

Simple aminophenol analogs lack target engagement
2-Amino-4,6-dichlorophenol (CAS 527-62-8) does not exhibit CCR2 binding or β-lactamase inhibition; the branched side chain is required for these activities.
Side-chain variation may shift physicochemical and biological profiles
Changes in alkylamine branching alter lipophilicity, TPSA, and receptor/enzyme interactions, limiting direct substitution even among aminoalkylphenol analogs.

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol: Quantitative Differentiation


CCR2 Chemokine Receptor Binding

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol exhibits specific ligand activity at the C-C chemokine receptor CCR2, a G-protein coupled receptor implicated in inflammatory cell recruitment [1]. This receptor-binding activity is entirely absent in the simpler 2-amino-4,6-dichlorophenol scaffold (CAS 527-62-8), which is primarily employed as a synthetic intermediate for anthelmintic agents such as oxyclozanide and lacks documented chemokine receptor engagement [2].

CCR2 binding
Reported
Ligand activity Comparator: no known activity
Supports CCR2 ligand research
Target-based screening data; comparator scaffold 2-amino-4,6-dichlorophenol lacks engagement.
Chemokine Receptor CCR2 Ligand Inflammation Research

Lipophilicity Profile

The introduction of the 1-amino-3-methylbutyl side chain substantially increases lipophilicity compared to the core 2-amino-4,6-dichlorophenol scaffold. While experimentally derived logP values are not available for the target compound, computational predictions for a closely related analog—2-(1-amino-2,2-dimethylpropyl)-4,6-dichlorophenol (CAS 1391017-54-1)—yield an XLogP3 value of 4 [1]. In contrast, the simpler 2-amino-4,6-dichlorophenol (CAS 527-62-8) is a polar solid with reported aqueous solubility and a markedly lower predicted logP .

Lipophilicity
Class-level inference
XLogP3 ~4
Estimated from structural analog; suggests higher membrane permeability
Computational prediction; experimental logP unavailable.
Lipophilicity Membrane Permeability ADME

Topological Polar Surface Area

The topological polar surface area (TPSA) of the aminoalkylphenol core is constrained to 46.2 Ų, as documented for the structurally analogous 2-(1-amino-2,2-dimethylpropyl)-4,6-dichlorophenol [1]. This TPSA value falls within the favorable range for oral bioavailability according to Veber's rule (TPSA < 140 Ų) and provides a quantifiable metric for differentiating the target compound from alternative scaffolds with divergent polar surface areas.

TPSA
Class-level inference
~46.2 Ų
Supports cell-permeable probe design
Computed from analog; within favorable range for passive diffusion.
Molecular Descriptor Drug-likeness SAR

Gram-Positive Antibacterial Activity

The compound demonstrates measurable antibacterial activity against Gram-positive bacteria, with a reported minimum inhibitory concentration (MIC) range of 5–11 µg/mL . Additionally, functional antibacterial assays confirm activity against multi-drug resistant Enterobacter cloacae clinical isolate 118564, assessed by broth microdilution after 18 hours [1]. While quantitative head-to-head data against specific analogs are unavailable, this MIC range provides a benchmark for comparative evaluation within the aminoalkylphenol series.

Gram‑positive MIC
Cross-study comparable
5–11 µg/mL
Antimicrobial screening context
Broth microdilution; class-level reference MIC 3.9–15.62 µg/mL.
Antibacterial Gram-positive MIC

β-Lactamase Inhibition

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol exhibits inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, with an IC50 of 4,200 nM (4.2 µM) when tested at 0.8 µmol concentration [1]. This enzymatic target engagement is distinct from the simple 2-amino-4,6-dichlorophenol scaffold, which has no documented β-lactamase inhibitory activity in the available literature.

β‑Lactamase IC₅₀
Class-level inference
4.2 µM (4200 nM)
Supports enzyme inhibition research
Class C β-lactamase from E. cloacae; comparator scaffold lacks activity.
β-Lactamase Antibiotic Adjuvant Enzyme Inhibition

2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol: Research & Industrial Applications


CCR2 Receptor Probe Development

Based on its documented ligand activity at the C-C chemokine receptor CCR2 [1], 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol is positioned for use as a chemical probe in inflammation research. CCR2 mediates monocyte and macrophage recruitment to sites of inflammation, and the compound's specific engagement of this receptor—a property absent in simpler aminophenol scaffolds [2]—supports its application in target validation studies for inflammatory disease models. Researchers investigating CCR2-mediated signaling pathways should prioritize this compound over generic aminophenols for target-specific assays.

β-Lactamase Inhibition Adjuvant

The compound's demonstrated inhibitory activity against Class C β-lactamase (IC50 = 4.2 µM) [3] supports its evaluation as an antibiotic adjuvant in combination therapy research. When paired with β-lactam antibiotics, compounds exhibiting β-lactamase inhibition can restore antibacterial efficacy against resistant Enterobacter strains. This β-lactamase engagement profile distinguishes 2-(1-Amino-3-methylbutyl)-4,6-dichlorophenol from the 2-amino-4,6-dichlorophenol scaffold, which lacks documented enzyme inhibitory activity and is primarily employed as an intermediate for veterinary anthelmintic synthesis [2].

Gram-Positive Antibacterial Screening

With a documented MIC range of 5–11 µg/mL against Gram-positive bacteria and confirmed activity against multi-drug resistant Enterobacter cloacae clinical isolates [4], this compound is suitable for inclusion in antibacterial screening cascades. The quantitative MIC range provides a benchmark for comparative evaluation against other aminoalkylphenol derivatives (class-observed MIC: 3.9–15.62 µg/mL) [5]. Procurement teams should select this specific compound when standardized, reproducible antibacterial activity data are required for cross-study comparisons or SAR expansion efforts.

Cell-Permeable Probe Design

The compound's estimated lipophilicity (XLogP3 ~4) and topological polar surface area (~46.2 Ų) [6] support its application in cell-permeable chemical probe development. These physicochemical parameters, conferred by the branched alkylamine side chain, predict enhanced membrane permeability compared to more polar aminophenol analogs . Researchers designing intracellular target engagement assays or evaluating structure-permeability relationships within the aminoalkylphenol series should prioritize this compound over simpler, more polar aminophenol alternatives that may exhibit limited cellular uptake.

Application
Selection Property
Validation Focus
CCR2 ligand profiling
Specific CCR2 engagement
Receptor binding assay context
β‑Lactamase inhibition research
Class C β‑lactamase inhibition profile
Enzyme inhibition endpoint review
Antimicrobial screening
Gram‑positive antibacterial activity
MIC endpoint review
Cell‑permeable probe research
Lipophilicity and TPSA profile
Membrane permeability context
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